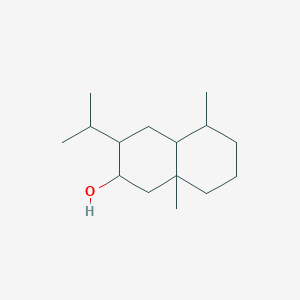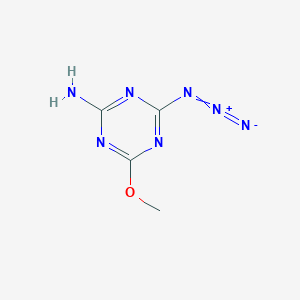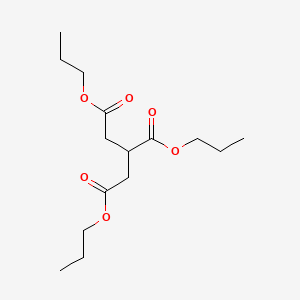
Tripropyl propane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripropyl propane-1,2,3-tricarboxylate is an organic compound that belongs to the class of tricarboxylates. It is a derivative of propane-1,2,3-tricarboxylic acid, where the carboxyl groups are esterified with propyl groups. This compound is known for its applications in various fields, including as a plasticizer in polymer industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tripropyl propane-1,2,3-tricarboxylate can be synthesized through the esterification of propane-1,2,3-tricarboxylic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of a suitable catalyst and maintaining the reaction temperature and pressure are crucial for achieving high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tripropyl propane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the propyl groups with other alcohols in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common and typically require strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate).
Major Products Formed
Hydrolysis: Propane-1,2,3-tricarboxylic acid and propanol.
Transesterification: New esters with different alcohol groups.
Oxidation: Oxidized derivatives of the ester.
Wissenschaftliche Forschungsanwendungen
Tripropyl propane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of polymers, enhancing their flexibility and durability.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed in the manufacturing of biodegradable plastics and other environmentally friendly materials.
Wirkmechanismus
The mechanism of action of tripropyl propane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme aconitase, thereby interfering with the Krebs cycle. This inhibition occurs because the compound binds to the active site of the enzyme, preventing the conversion of citric acid to isocitric acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citric Acid: A tricarboxylic acid with similar esterification properties.
Tricarballylic Acid: Another tricarboxylic acid with similar chemical behavior.
Propane-1,2,3-tricarboxylic Acid: The parent compound of tripropyl propane-1,2,3-tricarboxylate.
Uniqueness
This compound is unique due to its specific ester groups, which impart distinct physical and chemical properties. These properties make it particularly suitable as a plasticizer in polymer industries, offering advantages such as improved flexibility and reduced migration compared to other plasticizers.
Eigenschaften
CAS-Nummer |
5333-54-0 |
|---|---|
Molekularformel |
C15H26O6 |
Molekulargewicht |
302.36 g/mol |
IUPAC-Name |
tripropyl propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C15H26O6/c1-4-7-19-13(16)10-12(15(18)21-9-6-3)11-14(17)20-8-5-2/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
WHOYOHVCRFPPSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)CC(CC(=O)OCCC)C(=O)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


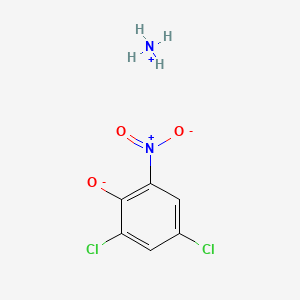
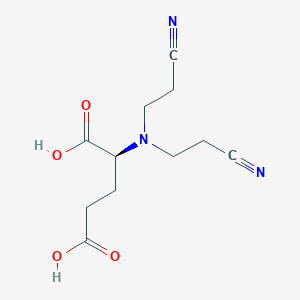
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)
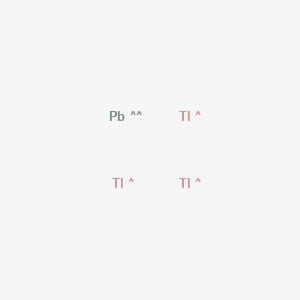

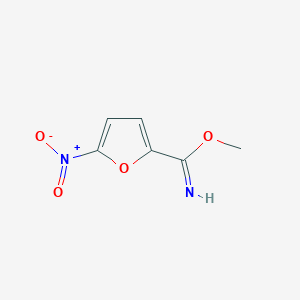
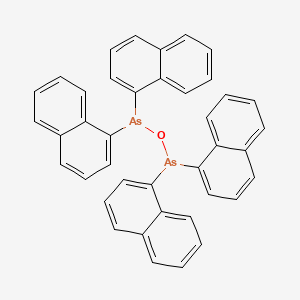
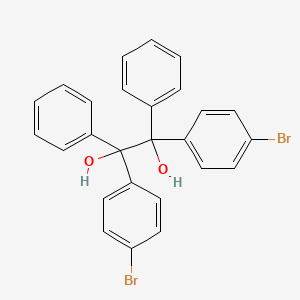

![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
